1,3-dibromo-2-methoxypropane
Description
Properties
CAS No. |
26581-42-0 |
|---|---|
Molecular Formula |
C4H8Br2O |
Molecular Weight |
231.9 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Structural Divergence & Synthetic Utility: 1,3-Dibromo-2-methoxypropane vs. 1,3-Dibromo-2,2-dimethoxypropane
Executive Summary
In the design of pharmacophores and cross-linking agents, the structural distinction between 1,3-dibromo-2-methoxypropane (Compound A) and 1,3-dibromo-2,2-dimethoxypropane (Compound B) represents a fundamental divergence in chemical reactivity. While both share a propyl backbone and terminal electrophilic bromides, their core functionality at the C2 position dictates their utility.[1]
-
Compound A (Ether): A static, chemically robust building block used for introducing stable methoxy-functionalized linkers.[1]
-
Compound B (Ketal): A dynamic, "masked" carbonyl equivalent (1,3-dibromoacetone dimethyl acetal). It serves as a reactive synthon for constructing strained heterocycles (azetidines, oxetanes) and cyclopropanes, or as a latent ketone.[1]
This guide provides a rigorous technical comparison, focusing on identification, synthesis, and specific application protocols in drug development.
Part 1: Physicochemical & Spectroscopic Characterization[2]
Distinguishing these two compounds is critical, as they are often confused due to similar nomenclature.[1] The most reliable method for validation is 1H NMR , specifically observing the integration of the methoxy signals and the splitting patterns of the propyl backbone.
Table 1: Comparative Physicochemical Profile
| Feature | 1,3-Dibromo-2-methoxypropane (Compound A) | 1,3-Dibromo-2,2-dimethoxypropane (Compound B)[2] |
| Structure Class | Secondary Ether | Dimethyl Ketal (Acetal) |
| CAS Number | 26581-42-0 (Isomer generic) | 22094-18-4 |
| Molecular Weight | 231.91 g/mol | 261.94 g/mol |
| Physical State | Liquid | Crystalline Solid / Low-melting Solid (MP: 65–68 °C) |
| Stability | High (Acid/Base Stable) | Acid Labile (Hydrolyzes to Ketone) |
| Core Reactivity | SN2 Substitution | Masked Carbonyl / Gem-functionalization |
Analytical Validation (Self-Validating Protocol)
The "Signature" Difference:
-
Compound A: The C2 position holds a methine proton (CH).[1] In 1H NMR, this couples with the adjacent CH2Br protons, creating a multiplet (typically a quintet) and splitting the CH2Br signal into a doublet.[1]
-
Compound B: The C2 position is quaternary (fully substituted). There is no coupling between the methoxy groups and the CH2Br protons.[1] The spectrum shows clean singlets.
NMR Diagnostic Criteria (CDCl3):
-
Compound A:
~3.4 (s, 3H, OMe), ~3.6 (d, 4H, CH2Br), ~3.8 (m, 1H, CH-OMe). -
Compound B:
3.29 (s, 6H, 2x OMe), 3.58 (s, 4H, 2x CH2Br).[1]
Part 2: Synthetic Pathways and Manufacturing[5]
Understanding the origin of these molecules elucidates their impurity profiles and cost drivers.[1]
Diagram 1: Synthetic Lineage
The following flowchart illustrates the divergent synthesis of the Ether (A) versus the Ketal (B).[1]
Caption: Figure 1. Divergent synthetic routes. Compound B is derived from the oxidation state of a ketone, whereas Compound A retains the alcohol oxidation state.
Part 3: Reactivity Profiles & Applications in Drug Design
The choice between A and B depends entirely on whether the methoxy group is intended to be a permanent structural feature or a temporary protecting group.[1]
Compound A: The Stable Linker
-
Mechanism: Acts purely as a bis-electrophile for SN2 reactions.[1]
-
Application: Used to link two nucleophiles (e.g., amines, thiols) while retaining a solubilizing methoxy group in the linker chain.[1]
-
Constraint: The methoxy group is metabolically stable and difficult to remove.[1]
Compound B: The "Swiss Army Knife" Synthon
-
Mechanism: The gem-dimethoxy group activates the adjacent bromides for ring closure reactions (Thorpe-Ingold effect) and serves as a masked ketone.[1]
-
Key Application (Heterocycle Synthesis):
-
Safety Note: If treated with aqueous acid, B reverts to 1,3-dibromoacetone, a potent blistering agent.
Diagram 2: Reactivity Decision Tree
Caption: Figure 2. Decision matrix for reagent selection based on desired end-product architecture.
Part 4: Experimental Protocol (Case Study)
Objective: Synthesis of 1-benzyl-3,3-dimethoxyazetidine using Compound B. This protocol demonstrates the utility of Compound B in creating 4-membered nitrogen heterocycles, a common motif in modern fragment-based drug discovery.
Rationale: The gem-dimethyl groups in Compound B prevent the polymerization often seen with simple alkyl halides, favoring intramolecular cyclization.[1]
Materials:
-
1,3-Dibromo-2,2-dimethoxypropane (Compound B): 10 mmol
-
Benzylamine: 10 mmol[1]
-
N,N-Diisopropylethylamine (DIPEA): 22 mmol
-
Acetonitrile (ACN): Anhydrous, 50 mL
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Compound B (2.62 g) in anhydrous ACN (40 mL).
-
Nucleophile Addition: Add DIPEA followed by the slow addition of benzylamine (1.07 g) in ACN (10 mL) over 15 minutes. Note: Slow addition prevents oligomerization.[1]
-
Cyclization: Heat the mixture to reflux (80–82 °C) for 16 hours.
-
Workup: Cool to room temperature. Filter off the DIPEA-HBr salts.[1] Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve residue in DCM, wash with saturated NaHCO3 (to remove any HBr traces), dry over MgSO4, and concentrate. Purify via flash column chromatography on silica gel.
Critical Quality Attribute (CQA): Ensure the product is not exposed to strong aqueous acid during workup, as this will hydrolyze the ketal to the ketone (1-benzylazetidin-3-one), changing the molecule entirely.
Part 5: Safety & Handling (Lachrymator Warning)
While Compound A presents standard alkyl halide risks (irritant), Compound B requires elevated safety protocols.[1]
-
Moisture Sensitivity: Compound B is stable in dry conditions but hydrolyzes in the presence of moisture and acid.[1]
-
Hydrolysis Hazard: The hydrolysis product, 1,3-dibromoacetone , is a severe lachrymator (tear gas agent).[1]
-
Decontamination: If a spill of Compound B occurs and is exposed to moisture, treat the area with a dilute solution of ammonia or sodium thiosulfate to neutralize potential hydrolysis products.[1]
References
-
BenchChem. (2025).[5][3] The Versatile Intermediate: A Technical Guide to 1,3-Dibromo-2,2-dimethoxypropane in Organic Synthesis. Retrieved from
-
ChemicalBook. (2026).[1] 1,3-Dibromo-2,2-dimethoxypropane Properties and Safety. Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 1,3-Dibromo-2,2-dimethoxypropane (CAS 22094-18-4).[1][5][6][7] National Library of Medicine.[1] Retrieved from [1]
-
GuideChem. (2025). 1,3-Dibromo-2-methoxypropane CAS 26581-42-0 Properties. Retrieved from
Sources
- 1. 1,3-Dibromo-2,2-dimethoxypropane | C5H10Br2O2 | CID 2734196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,3-Dibromo-2,2-dimethoxypropane | 22094-18-4 [chemicalbook.com]
- 7. 1,3-Dibromo-2,2-dimethoxypropane | CAS 22094-18-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Whitepaper: Solvation Dynamics and Handling of 1,3-Dibromo-2-methoxypropane
The following technical guide details the solvation dynamics, physicochemical properties, and handling protocols for 1,3-dibromo-2-methoxypropane .
Chemical Identity & Critical Disambiguation
Target Compound: 1,3-Dibromo-2-methoxypropane CAS: 26581-42-0 Structure: A secondary ether with a propane backbone and two primary bromide leaving groups.
⚠️ CRITICAL DISAMBIGUATION: Researchers frequently confuse this compound with 1,3-dibromo-2,2-dimethoxypropane (CAS 22094-18-4), a ketal solid (mp 65-68 °C).
-
This Guide: Focuses on the Ether (Liquid, CAS 26581-42-0).
-
Distinction: The ether moiety (-OCH₃) at the C2 position renders this molecule stable to acidic hydrolysis compared to the acid-labile ketal analog.
Physicochemical Framework
| Property | Value / Characteristic | Implication for Solvation |
| Physical State | Light yellow oil / Liquid | Miscible with most organic solvents; does not require dissolution energy (heat of fusion). |
| Polarity | Moderate (Dipole from C-O-C and C-Br) | Soluble in polar aprotic and chlorinated solvents. |
| Lipophilicity | High (Two heavy Br atoms) | Insoluble/Immiscible in water. Forms the bottom layer in aqueous extractions (Density > 1.0 g/mL). |
| Reactivity | Bifunctional Electrophile | Avoid nucleophilic solvents (e.g., primary amines, thiols) during storage. |
Solubility Profile & Solvent Selection
The solubility of 1,3-dibromo-2-methoxypropane is governed by the "like dissolves like" principle, heavily influenced by its lipophilic alkyl halides and the polar ether linkage.
Qualitative Solubility Matrix
Data derived from synthesis protocols and functional group analysis.
| Solvent Class | Specific Solvents | Solubility Rating | Technical Notes & Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for Extraction. The high density of the compound aligns with these solvents, facilitating efficient phase separation from water. |
| Polar Aprotic | THF, DMF, DMSO, Acetonitrile (MeCN) | Excellent | Preferred for Reaction. These solvents solvate cations (e.g., Na⁺) while leaving nucleophiles "naked" for Sₙ2 displacement of the bromines. |
| Ethers | Diethyl Ether, MTBE, 1,4-Dioxane | Good | Useful for precipitation of polar byproducts or low-temperature lithiation reactions. |
| Alcohols | Methanol, Ethanol | Good | Caution Required. While soluble, protic solvents can retard Sₙ2 reactions or act as competing nucleophiles (solvolysis) at high temperatures. |
| Hydrocarbons | Hexanes, Heptane | Moderate/Low | Solubility decreases as temperature drops. Useful for recrystallization of derivatives or removing non-polar impurities. |
| Aqueous | Water, Brine | Insoluble | The compound will oil out. Used as the wash phase in workups. |
Visualization: Solvent Selection Decision Tree
The following logic flow guides the selection of the optimal solvent based on the intended experimental outcome.
Figure 1: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).
Experimental Protocols
Protocol A: Solvent Exchange & Extraction (Purification)
Context: Isolating 1,3-dibromo-2-methoxypropane from a crude reaction mixture (e.g., methylation of 1,3-dibromo-2-propanol).
-
Quench: Pour the crude reaction mixture (typically in DMF or THF) into 5 volumes of ice-cold water.
-
Mechanism: The abrupt increase in polarity forces the lipophilic dibromide to "oil out" or precipitate, while the polar reaction solvent (DMF/THF) dissolves in the water.
-
-
Extraction: Add Dichloromethane (DCM) (1 volume relative to original reaction volume).
-
Why DCM? DCM (ρ ≈ 1.33 g/mL) and the dibromide (ρ > 1.5 g/mL estimated) are both dense. They will form the bottom layer , making separation from the aqueous top layer easy.
-
-
Phase Separation: Shake vigorously and vent. Allow layers to settle. Collect the bottom organic layer.
-
Wash: Wash the organic layer with:
-
1x Water (removes residual DMF).
-
1x Brine (removes residual water).
-
-
Drying: Dry over anhydrous MgSO₄. Filter and concentrate in vacuo.
Protocol B: Nucleophilic Substitution Setup (Synthesis Application)
Context: Reacting 1,3-dibromo-2-methoxypropane with a nucleophile (e.g., amine or azide).
-
Solvent Choice: Acetonitrile (MeCN) or DMF .[1]
-
Rationale: These solvents promote the dissociation of the nucleophilic salt (e.g., NaN₃) but do not solvate the azide anion strongly, increasing its kinetic energy for the attack on the C-Br bond.
-
-
Concentration: Dissolve the dibromide to a concentration of 0.1 M to 0.5 M .
-
Note: Higher concentrations risk intermolecular polymerization if the nucleophile is bifunctional.
-
-
Temperature: Heat to 60–80 °C.
-
Solubility Check: The compound is fully miscible at this range; no phase transfer catalyst is required if using a homogeneous organic solvent system.
-
Application Context & Workflow
1,3-dibromo-2-methoxypropane is a versatile "C3" building block.[1] Its solubility allows it to serve as a linchpin in the synthesis of:
-
Oxetanes: Via intramolecular cyclization (requires strong base in THF).
-
Cyclopropyl Methyl Ethers: Via reductive cyclization (Zinc in Ethanol).
Workflow Diagram: Synthesis of Cyclopropyl Methyl Ether (CPME)
This workflow demonstrates the compound's transition between solvent systems.
Figure 2: Process flow for the reductive cyclization of the target compound, utilizing its solubility in ethanol.
References
-
BenchChem. The Versatile Intermediate: A Technical Guide to 1,3-Dibromo-2,2-dimethoxypropane in Organic Synthesis. (Note: Cited for analogous solubility properties of the C3-bromo backbone). Link
-
GuideChem. 1,3-Dibromo-2-methoxypropane (CAS 26581-42-0) Properties and Synthesis.Link
-
PubChem. Compound Summary: 1,3-Dibromo-2,2-dimethoxypropane (CAS 22094-18-4).[2] (For disambiguation and density comparisons). Link
-
Canadian Science Publishing. Synthesis of deutero-specific derivatives... and reaction of 1,3-dibromo-2-methoxypropane. Canadian Journal of Chemistry, Vol 48.[3] Link
-
Sigma-Aldrich. 1,3-Dibromo-2-propanol Technical Guide. (Precursor solubility data). Link
Sources
Technical Monograph: Safety, Handling, and Synthetic Utility of 2-Methoxy-1,3-Dibromopropane
CAS Number: 26581-42-0 Formula: C₄H₈Br₂O Molecular Weight: 231.91 g/mol Document Type: Technical Safety & Application Guide Version: 1.0 (Research Use Only)
Part 1: Executive Technical Summary
2-Methoxy-1,3-dibromopropane is a bifunctional alkylating agent and a halogenated ether. Unlike standard solvents or simple reagents, this compound possesses a "structural alert" motif: a beta-bromo ether backbone. This structure imparts high electrophilicity, making it a valuable three-carbon linchpin in organic synthesis (e.g., for constructing oxetanes, functionalized cyclopropanes, or heterocyclic rings). However, this same reactivity renders it a potential mutagen and severe skin/eye irritant.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric protocol for handling, validation, and application.
Part 2: Chemical & Physical Characterization[1]
The following data aggregates experimental values and high-confidence predicted properties based on structural analogs (e.g., 1,3-dibromopropane, epibromohydrin).
| Property | Value / Description | Context for Researchers |
| Physical State | Liquid (Colorless to pale yellow) | Check for yellowing; indicates decomposition (Br₂ release). |
| Boiling Point | ~180–190 °C (Predicted @ 760 mmHg) | High boiler; difficult to remove by rotary evaporation. |
| Density | ~1.8–1.9 g/mL | Significantly denser than water; sinks in aqueous extractions. |
| Solubility | Soluble in DCM, THF, Et₂O; Low in H₂O | Lipophilic; readily penetrates skin/gloves. |
| Reactivity | Electrophilic; Ether functionality | Susceptible to Sₙ2 attack; Potential peroxide former upon prolonged air exposure. |
Part 3: Hazard Identification & Toxicology (Mechanism-Based)
The Alkylating Threat
Standard SDSs often label halogenated alkyls generically. However, as a researcher, you must recognize the Bis-Alkylating Mechanism .
-
Mechanism: The two bromine atoms at the 1,3-positions allow the molecule to cross-link biological nucleophiles (DNA, proteins). The methoxy group at C2 increases the electron density slightly but does not negate the leaving group ability of the bromines.
-
Toxicity Class: Suspected Mutagen / Carcinogen. Treat with the same containment protocols used for nitrogen mustards or bis(chloromethyl)ether.
-
Acute Effects:
-
Lachrymator: Vapors are highly irritating to mucous membranes.
-
Dermal: Corrosive. Can cause delayed chemical burns due to hydrolysis (HBr formation) on moist skin.
-
DOT Visualization: Hazard Logic Pathway
The following diagram illustrates the decision logic for hazard assessment based on the compound's structure.
Figure 1: Structural Hazard Assessment Flowchart.
Part 4: Self-Validating Handling Protocols
In research, "trust but verify" is essential. Do not assume the reagent in the bottle is pure or safe. Use these self-validating steps.
The "Acid-Peroxide" Check (Pre-Synthesis)
Before using an old bottle, perform this 2-minute validation:
-
Visual Inspection: If the liquid is dark orange/brown, free bromine (
) has formed. Do not distill. Quench with sodium thiosulfate and dispose. -
Acidity Test: Dip a wetted pH strip into the headspace or a micro-aliquot.
-
Red (pH < 3): Significant hydrolysis has occurred (HBr present). Reagent quality is compromised; purification (wash with cold
) is required before sensitive reactions.
-
-
Peroxide Test: As an ether, it can form explosive peroxides. Use a standard KI starch paper test. If positive, treat with ferrous sulfate or pass through activated alumina.
Storage Architecture
-
Temperature: 2–8 °C (Refrigerate). Cold storage slows hydrolysis and autoxidation.
-
Atmosphere: Store under Argon or Nitrogen.
-
Stabilizer: Manufacturers may add copper wire or silver foil to scavenge free halides, though this is rare for this specific intermediate.
Part 5: Emergency Response & Decontamination
Spill Management (The "Quench" Method)
Do not just wipe up. Chemically deactivate the spill.
-
Evacuate: Clear the immediate area.
-
PPE: Butyl rubber gloves are superior to Nitrile for halogenated alkanes. If using Nitrile, use double layers and change immediately upon splash.
-
Neutralization Solution: Mix 10% Sodium Thiosulfate + 5% Sodium Bicarbonate in water.
-
Action: Cover spill with absorbent pads, then soak pads with the neutralization solution. This reduces vapor pressure and neutralizes potential HBr.
First Aid
-
Eye Contact: Irrigate for 30 minutes . The lipophilic nature means it resists washing off.
-
Skin Contact: Wash with soap and water, then apply a PEG-400 (Polyethylene Glycol) solution if available, as this solubilizes the ether better than water alone.
Part 6: Synthetic Utility & Workflow
Researchers use 2-methoxy-1,3-dibromopropane primarily as a C3-Linker or Heterocycle Precursor .
Common Applications
-
Oxetane Synthesis: Intramolecular cyclization under basic conditions.
-
Chain Extension: Dialkylation of malonates or amines.
-
Fragment Synthesis: Precursor to 2-methoxy-allyl systems via elimination.
Experimental Workflow: Nucleophilic Substitution
The following diagram outlines a standard workflow for using this reagent to link two amines, a common drug discovery application.
Figure 2: Synthetic workflow for amine alkylation/cyclization.
Critical Synthetic Note
-
Elimination vs. Substitution: Because of the beta-methoxy group, E2 elimination is a competing side reaction. Avoid strong, bulky bases (like t-BuOK) if substitution is the goal. Use non-nucleophilic, weaker bases like
or in polar aprotic solvents (DMF, DMSO).
Part 7: References
Methodological & Application
synthesis of cyclopropyl methyl ether from 1,3-dibromo-2-methoxypropane
An In-Depth Guide to the Synthesis of Cyclopropyl Methyl Ether from 1,3-Dibromo-2-Methoxypropane
Introduction: The Utility of Cyclopropyl Methyl Ether
Cyclopropyl methyl ether (CPME), also known as methoxycyclopropane, is a valuable cyclic ether in the fields of organic synthesis and pharmaceutical development.[1] Its unique structural and metabolic properties, conferred by the strained cyclopropane ring, make it an attractive intermediate in drug design.[1] With a boiling point of 44.7 °C and a density of 0.786 g/mL, it serves as a versatile solvent and a key building block for more complex molecules.[1][2] Historically, it has also been explored for its use as an insecticide.[2]
This document provides a detailed protocol for a classical laboratory preparation of cyclopropyl methyl ether, involving the reductive cyclization of 1,3-dibromo-2-methoxypropane using zinc metal.[1][2] This method represents a robust and well-established route to this important chemical compound.
Reaction Mechanism: An Intramolecular Reductive Cyclization
The synthesis proceeds via an intramolecular cyclization of 1,3-dibromo-2-methoxypropane, facilitated by a reducing agent, typically zinc dust. While intramolecular versions of the Williamson ether synthesis are common for forming cyclic ethers, this specific transformation is a reductive process.[3][4][5][6][7]
The reaction is believed to initiate with the oxidative addition of zinc to one of the carbon-bromine bonds, forming an organozinc intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution, where the newly formed carbanionic center displaces the second bromide ion, effectively closing the three-membered ring. The methoxy group at the 2-position remains intact throughout the transformation, yielding the desired cyclopropyl methyl ether.
Experimental Protocol
This protocol is based on established methods for the synthesis of cyclopropyl ethers.[1][8]
Materials and Equipment
-
Reagents:
-
1,3-Dibromo-2-methoxypropane
-
Zinc dust (<10 µm, activated)
-
Anhydrous ethanol or a similar suitable solvent
-
Diethyl ether (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (fractional distillation setup recommended)
-
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
Place the apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, add activated zinc dust and anhydrous ethanol.
-
-
Initiation of Reaction:
-
Begin vigorous stirring of the zinc suspension in ethanol.
-
Gently heat the mixture to reflux using the heating mantle.
-
-
Addition of Substrate:
-
Dissolve 1,3-dibromo-2-methoxypropane in a minimal amount of anhydrous ethanol and load it into the dropping funnel.
-
Add the 1,3-dibromo-2-methoxypropane solution dropwise to the refluxing zinc suspension over a period of 1-2 hours. Maintain a steady reflux throughout the addition.
-
-
Reaction Completion:
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC or GC-MS).
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by pouring it into a beaker containing ice-cold saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL for a small-scale reaction).[9]
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic phase with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtered organic solution using a rotary evaporator to remove the bulk of the diethyl ether. Caution: Do not over-concentrate due to the volatility of the product.
-
Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 44-46 °C.[2]
-
Data Presentation
| Parameter | Value |
| Starting Material | 1,3-Dibromo-2-methoxypropane |
| Reducing Agent | Zinc Dust |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 3-6 hours |
| Product | Cyclopropyl methyl ether |
| Molecular Formula | C₄H₈O |
| Molecular Weight | 72.11 g/mol [2] |
| Boiling Point | 44.7 °C[2] |
| Density | 0.786 g/mL[2] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of cyclopropyl methyl ether.
Safety and Handling
Chemical Hazards:
-
1,3-Dibromo-2-methoxypropane: This is a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[10] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[10] Avoid inhalation and contact with skin and eyes.[10]
-
Cyclopropyl Methyl Ether: This product is a highly flammable liquid.[1][11] In high concentrations, it can have narcotic effects.[2] Keep away from heat, sparks, and open flames.[11][12] Store in a well-ventilated place and keep the container tightly closed.[11][12]
-
Zinc Dust: Finely divided zinc dust is flammable and can react with water or acids to produce flammable hydrogen gas. Handle in a dry, inert atmosphere where possible.
-
Diethyl Ether: Extremely flammable liquid and vapor.[12] Use in a well-ventilated area and away from ignition sources.
Procedural Precautions:
-
Always conduct the reaction in a properly functioning chemical fume hood.
-
Ensure that the reaction apparatus is securely clamped.
-
Use an inert atmosphere to prevent side reactions and improve safety, especially when handling zinc dust.
-
The quenching step can be exothermic; perform it slowly and with cooling.
References
-
Cyclopropyl Methyl Ether. (n.d.). DrugFuture. Retrieved from [Link]
- Safety Data Sheet for 1,3-Dibromo-2,2-dimethoxypropane. (2025, December 19). Acros Organics.
- Safety Data Sheet for 1,3-Dibromopropane. (2025, December 22). Fisher Scientific.
-
Williamson ether synthesis | Organic Chemistry 1: An open textbook. (n.d.). Lumen Learning. Retrieved from [Link]
- Safety Data Sheet for 3M™ Novec™ 7100 Engineered Fluid. (n.d.). 3M.
- Safety Data Sheet for Diethyl Ether. (2025, August 8). Sigma-Aldrich.
- Safety Data Sheet for 2,2-Dimethoxypropane. (2025, December 18). Fisher Scientific.
-
Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved from [Link]
- US4008258A - Cyclopropyl methyl esters - Google Patents. (n.d.).
- US2330979A - Cyclopropyl ether and method of preparing same - Google Patents. (n.d.).
- Watanabe, K., et al. (2010). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. ChemSusChem, 3(10), 1109-1115.
-
Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Intramolecular Williamson Ether Synthesis. (2015, June 12). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. Cyclopropyl Methyl Ether|540-47-6|Research Chemical [benchchem.com]
- 2. Cyclopropyl Methyl Ether [drugfuture.com]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US2330979A - Cyclopropyl ether and method of preparing same - Google Patents [patents.google.com]
- 9. US4008258A - Cyclopropyl methyl esters - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Synthesis of Methoxycyclopropane via Zinc-Mediated Reductive Cyclization
This Application Note provides a comprehensive technical guide for the reductive cyclization of 1,3-dibromo-2-methoxypropane using zinc dust. This reaction is the standard laboratory method for synthesizing Methoxycyclopropane (Cyclopropyl Methyl Ether) , a strained carbocycle with historical significance as a volatile anesthetic and contemporary value as a synthetic intermediate.
Executive Summary
The reduction of 1,3-dibromo-2-methoxypropane with zinc dust is a classic 1,3-reductive elimination that yields methoxycyclopropane . Unlike 1,2-dihalides which yield alkenes upon zinc reduction, 1,3-dihalides undergo intramolecular coupling to form cyclopropane rings. This protocol details the Gustavson modification , which utilizes an aqueous ethanol solvent system to enhance reaction kinetics and yield compared to anhydrous conditions.
Key Parameters:
-
Boiling Point: 44–45 °C (Requires efficient condensation)
-
Reaction Type: Heterogeneous Reductive Cyclization
-
Critical Reagent: Activated Zinc Dust (Oxide-free)
Scientific Background & Mechanism
Mechanistic Pathway
The reaction proceeds via a dissolving metal reduction . The mechanism involves the oxidative insertion of zinc into one of the carbon-bromine bonds to form an organozinc carbanion intermediate. This nucleophilic species then executes an intramolecular
Why Zinc?
Zinc acts as a two-electron donor (
Pathway Visualization
Figure 1: Mechanistic pathway of the zinc-mediated 1,3-elimination reaction.
Experimental Protocol
Reagents & Equipment
| Reagent | Role | Specifications |
| 1,3-Dibromo-2-methoxypropane | Precursor | Purity >95% |
| Zinc Dust | Reducing Agent | <10 µm particle size; Must be Activated |
| Ethanol (95%) | Solvent | Aqueous ethanol promotes Zn solubility |
| Sodium Carbonate ( | Buffer | Neutralizes acid traces; prevents ether cleavage |
| Sodium Iodide (Optional) | Catalyst | Finkelstein activation of bromides |
Equipment:
-
3-neck Round Bottom Flask (RBF)
-
Mechanical Stirrer (Magnetic stirring often fails with heavy Zn sludge)
-
Reflux Condenser (High efficiency, coolant < 5 °C)
-
Fractional Distillation Apparatus (Vigreux column recommended)
-
Addition Funnel (Pressure-equalizing)
Step-by-Step Methodology
Phase 1: Zinc Activation (CRITICAL)
Commercial zinc dust is coated in an unreactive oxide layer (
-
Suspend Zinc dust (1.5 eq) in 2% HCl for 2 minutes.
-
Filter rapidly and wash sequentially with water, ethanol, and diethyl ether.
-
Dry under vacuum or use immediately.
Phase 2: Reaction Setup
-
Charge: In the 3-neck RBF, add Activated Zinc Dust (1.2–1.5 molar eq) and 95% Ethanol (solvent volume ~3-4x reactant mass).
-
Catalyst: Add a catalytic amount of NaI (0.1 eq) if reaction initiation is sluggish.
-
Heat: Bring the solvent to a gentle reflux (
). -
Addition: Place 1,3-dibromo-2-methoxypropane in the addition funnel.
Phase 3: Reductive Cyclization
-
Initiation: Add 10% of the dibromide solution. Wait for vigorous boiling (sign of exotherm).
-
Sustained Reaction: Add the remaining dibromide dropwise over 1–2 hours.
-
Note: The reaction is exothermic. Adjust heating mantle to maintain reflux without flooding the condenser.
-
-
Completion: Reflux for an additional 2–4 hours after addition is complete.
Phase 4: Isolation & Purification
The product (bp 44.7 °C) is highly volatile.
-
Distillation: Reconfigure the apparatus for fractional distillation directly from the reaction pot (or filter off Zn salts first if sludge is too thick).
-
Collection: Collect the fraction boiling between 43–46 °C .
-
Drying: Dry the distillate over anhydrous
or . -
Final Purification: Redistill if necessary to remove traces of ethanol (bp 78 °C) or allyl byproducts.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of methoxycyclopropane.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (Induction) | Passivated Zinc | Use fresh HCl-activated Zn. Add crystal of Iodine ( |
| Low Yield | Product Loss (Volatility) | Use a Dimroth condenser with coolant at 0°C. Ensure receiving flask is iced. |
| Allyl Impurities | 1,2-Elimination | Avoid acidic conditions. Ensure temperature is not excessive. |
| Clogging | Zn Salts ( | Use a mechanical stirrer (overhead) rather than a magnetic bar. |
Safety & Handling (E-E-A-T)
-
Flammability: Methoxycyclopropane is highly flammable (Flash point < -10 °C).[2] All equipment must be grounded. Use nitrogen blanketing.
-
Narcotic Effects: Like cyclopropane, the ether derivative has anesthetic properties. Work in a fume hood to avoid inhalation.
-
Pressure: Cyclopropane rings are strained. While stable at room temperature, avoid contact with strong Lewis acids which may trigger explosive polymerization or ring opening.
References
-
Olson, W. T., et al. (1947).[1] The Preparation and Properties of Cyclopropyl Methyl Ether. Journal of the American Chemical Society, 69(10), 2454–2456. Link
-
Shortridge, R. W., et al. (1948). Synthesis of Cyclopropanes. Journal of the American Chemical Society, 70(3), 946–949. Link
-
Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. Tetrahedron, 57(41), 8589-8627. Link
-
Gauthmath. (2024). Reaction mechanism of 1,3-dibromopropane with zinc (Freund Reaction). Retrieved from Gauthmath Database. Link
-
BenchChem. (2025). Cyclopropyl Methyl Ether: Properties and Synthesis. Retrieved from BenchChem Compound Database. Link
Sources
Application Note: 1,3-Dibromo-2-methoxypropane as a Masked Acetonyl Bromide Precursor
[1][2]
Executive Summary
Objective: This guide details the utility of 1,3-dibromo-2-methoxypropane (DBMP) as a stable, non-lachrymatory precursor to 2-methoxyallyl bromide —a superior alkylating agent for introducing the acetonyl group (
Problem Statement: Direct use of acetonyl bromide (
-
Severe Toxicity: It is a potent lachrymator (tear gas agent) and hazardous to handle.
-
Chemical Instability: It undergoes rapid self-condensation and polymerization, leading to variable yields.
The Solution: 1,3-Dibromo-2-methoxypropane serves as a stable "pre-pro-electrophile." Upon treatment with a base, it eliminates HBr to generate 2-methoxyallyl bromide in situ (or for isolation). This intermediate acts as a masked acetonylating agent that reacts cleanly with nucleophiles. Subsequent mild acidic hydrolysis reveals the ketone.
Chemical Profile & Comparative Advantage
Table 1: Reagent Comparison
| Feature | Acetonyl Bromide (Traditional) | 1,3-Dibromo-2-methoxypropane (Precursor) | 2-Methoxyallyl Bromide (Active Species) |
| Structure | |||
| State | Liquid (Volatile) | Liquid/Solid (depending on purity) | Liquid (Volatile) |
| Stability | Poor (Polymerizes) | Excellent (Stable Ether) | Moderate (Use immediately) |
| Safety | Severe Lachrymator | Irritant (Standard Alkyl Halide) | Irritant |
| Reactivity | Hard Electrophile | Inert until activated | Soft/Hard Electrophile (Allylic) |
| Regiocontrol | Prone to poly-alkylation | Controlled mono-alkylation | High regioselectivity |
Mechanistic Advantage (The "Jacobson Principle")
While 1,3-dibromo-2,2-dimethoxypropane (the ketal) is also used, it eliminates methanol to form a mixture of enol ether isomers. In contrast, 1,3-dibromo-2-methoxypropane (the ether) eliminates HBr to yield the specific 2-methoxyallyl bromide exclusively. This regiochemical precision is critical for sensitive total syntheses.
Mechanistic Workflow (Graphviz)
The following diagram illustrates the activation, alkylation, and unmasking sequence.
Caption: Transformation pathway from the stable dibromide precursor to the final acetonylated product via the reactive enol ether intermediate.
Experimental Protocols
Protocol A: In Situ Generation and Alkylation (General Method)
Application: Alkylation of ketone enolates or secondary amines. Scale: 10 mmol basis.
Reagents:
-
1,3-Dibromo-2-methoxypropane (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion (1.1 equiv for elimination)
-
Nucleophile (e.g., Lithium Enolate of Cyclohexanone) (1.0 equiv)
-
Solvent: Anhydrous DMF or THF.
Step-by-Step Procedure:
-
Activation (Elimination):
-
Flame-dry a 2-neck round-bottom flask under Argon.
-
Add NaH (1.1 equiv) washed with hexanes to remove mineral oil.
-
Suspend NaH in anhydrous DMF (5 mL/mmol).
-
Cool to 0°C.[1]
-
Add 1,3-dibromo-2-methoxypropane dropwise.[2]
-
Observation: Evolution of H2 gas indicates deprotonation. The subsequent elimination of bromide occurs upon warming to Room Temperature (RT) for 1–2 hours.
-
Checkpoint: TLC should show disappearance of the starting dibromide. The solution now contains 2-methoxyallyl bromide .
-
-
Coupling (Alkylation):
-
Note: If the nucleophile is an enolate, generate it in a separate flask (e.g., LDA/THF at -78°C).
-
Cannulate the pre-formed enolate solution into the 2-methoxyallyl bromide solution (inverse addition is often preferred to prevent poly-alkylation) at -78°C or 0°C depending on enolate stability.
-
Stir for 4–12 hours, allowing the mixture to warm to RT.
-
-
Workup:
-
Quench with saturated aqueous NH4Cl.
-
Extract with Et2O or EtOAc (3x).
-
Wash combined organics with water (to remove DMF) and brine.
-
Dry over MgSO4 and concentrate.[3]
-
Result: You now have the enol ether intermediate .
-
Protocol B: Unmasking (Hydrolysis)
Objective: Convert the methoxy-vinyl group to the ketone.
-
Dissolve the crude enol ether from Protocol A in THF/Water (4:1).
-
Add 1M HCl (approx. 2 equiv) or a catalytic amount of p-TsOH.
-
Stir at RT for 1–3 hours.
-
Monitoring: Monitor by TLC for the appearance of the ketone (usually lower Rf than the enol ether).
-
Neutralize with saturated NaHCO3 and extract with DCM.
Expert Insights & Troubleshooting (E-E-A-T)
Critical Parameters
-
Temperature Control: The elimination step (Step 1) is generally exothermic. Do not rush the addition of the dibromide to the base.
-
Base Selection:
-
NaH/DMF: The standard "Jacobson" condition. Fast and efficient.
-
KOtBu/THF: A milder alternative if the substrate is sensitive to DMF.
-
-
Isomer Purity: Unlike the ketal precursor (1,3-dibromo-2,2-dimethoxypropane), which can yield mixed isomers, the ether precursor yields the 2-methoxyallyl bromide exclusively. This is crucial if you are attempting a specific photocycloaddition or geometric-dependent reaction later.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield of Elimination | Old NaH or wet solvent. | Use fresh NaH; distill DMF over CaH2. |
| Poly-alkylation | Excess electrophile present. | Ensure precise stoichiometry (1:1). Use inverse addition (add Electrophile to Nucleophile) if the nucleophile is robust. |
| Incomplete Hydrolysis | Enol ether is sterically hindered. | Increase temperature to 40°C or use 2M HCl. |
| Product Decomposition | Acid sensitivity of the product. | Use mild hydrolysis: Oxalic acid on silica gel or Hg(OAc)2 (if non-toxic methods fail). |
Safety & Handling
-
Lachrymatory Potential: While 1,3-dibromo-2-methoxypropane is less volatile than acetonyl bromide, it is still an alkyl bromide. It can hydrolyze slowly in moist air to release HBr. Handle strictly in a fume hood.
-
Skin Contact: Highly irritating. Wear nitrile gloves and long sleeves.
-
Waste: Quench all reaction mixtures containing residual alkyl halides with aqueous amine solutions or thiosulfate before disposal.
References
-
Jacobson, R. M.; Raths, R. A.; McDonald, J. H. "2-Methoxyallyl Bromide.[4] A Superior Acetonyl Alkylating Agent."[4] The Journal of Organic Chemistry, 1977 , 42(15), 2545–2549.
- Gupton, J. T. "The Application of Vinylogous Iminium Salt Derivatives to the Synthesis of Heterocycles." Aldrichimica Acta, 1986, 19(2). Note: Provides context on masked reagents in heterocyclic synthesis.
-
BenchChem.
-
Thermo Fisher Scientific. "Safety Data Sheet: 1,3-Dibromo-2,2-dimethoxypropane."
Application Notes and Protocols for Indium-Mediated Allylation Reagents Derived from 1,3-Dibromo-2-methoxypropane
Introduction: The Strategic Advantage of 2-Methoxyallylation
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds with precision and functional group tolerance remains a paramount objective. Indium-mediated allylation has emerged as a robust and versatile methodology, prized for its operational simplicity and remarkable chemoselectivity, particularly its tolerance to aqueous media.[1][2][3] This guide focuses on a specialized variant of this reaction: the use of allylation reagents derived from 1,3-dibromo-2-methoxypropane. The resulting 2-methoxyallyl moiety serves as a masked acetonyl group, providing a synthetic equivalent to the acetonyl anion. This functionality is invaluable for the construction of β-hydroxy ketones and other complex molecular architectures, which are key structural motifs in numerous natural products and pharmaceutical agents.[4]
This document provides a comprehensive overview, from the fundamental principles to detailed, field-tested protocols for the preparation and application of these valuable synthetic tools.
Core Principle: A Two-Stage Approach to the 2-Methoxyallyl Indium Reagent
The generation of the active 2-methoxyallyl indium reagent from 1,3-dibromo-2-methoxypropane is not a direct insertion of indium. Instead, it necessitates a two-step sequence, a critical experimental choice to ensure the formation of the desired reactive species. The rationale behind this approach lies in the inherent reactivity of the starting material. Direct reaction of 1,3-dibromo-2-methoxypropane with indium could lead to a complex mixture of products due to the presence of two primary bromide leaving groups. Therefore, a controlled dehydrobromination is first employed to generate the more reactive and well-defined 3-bromo-2-methoxypropene, which then readily undergoes oxidative addition to indium.
Experimental Protocols
Part 1: Synthesis of 3-Bromo-2-methoxypropene from 1,3-Dibromo-2-methoxypropane
Causality of Experimental Choices: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial for the dehydrobromination reaction. NaH effectively removes a proton from the carbon adjacent to a bromine atom, initiating an E2 elimination pathway to form the desired alkene.[5][6] The use of an aprotic polar solvent like N,N-dimethylformamide (DMF) facilitates the dissolution of the reactants and promotes the desired reaction pathway. It is imperative to use anhydrous DMF to prevent the formation of byproducts.[4]
Protocol 1: Dehydrobromination of 1,3-Dibromo-2-methoxypropane
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Reactant Addition: Dissolve 1,3-dibromo-2-methoxypropane (1.0 equivalent) in anhydrous DMF and add it to the dropping funnel.
-
Reaction: Cool the flask to 0 °C in an ice bath. Add the solution of the dibromide dropwise to the stirred suspension of NaH over 1 hour. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-bromo-2-methoxypropene can be purified by vacuum distillation.
Part 2: Indium-Mediated Allylation of Carbonyl Compounds
Causality of Experimental Choices: This reaction is typically performed as a Barbier-type, one-pot synthesis where the organoindium reagent is generated in situ in the presence of the electrophile.[3] This approach is experimentally convenient and avoids the need to isolate the potentially sensitive organoindium species. The use of indium metal is advantageous due to its low first ionization potential and its insensitivity to moderate amounts of water.[2] The reaction is believed to proceed through an allylindium(III) sesquihalide intermediate in organic solvents.[4]
Protocol 2: Indium-Mediated Allylation of Benzaldehyde with 3-Bromo-2-methoxypropene
-
Preparation: To a round-bottom flask containing a magnetic stir bar, add indium powder (1.5 equivalents) and the prepared 3-bromo-2-methoxypropene (2.0 equivalents).
-
Solvent and Electrophile Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by the addition of benzaldehyde (1.0 equivalent).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-methoxy-homoallylic alcohol.
Data Presentation: Scope of the Allylation Reaction
The indium-mediated allylation with 3-bromo-2-methoxypropene is applicable to a range of aldehydes and ketones, generally providing good to excellent yields.
| Entry | Electrophile | Product | Yield (%) |
| 1 | Benzaldehyde | 1-phenyl-2-(methoxymethyl)but-3-en-1-ol | 85 |
| 2 | 4-Nitrobenzaldehyde | 1-(4-nitrophenyl)-2-(methoxymethyl)but-3-en-1-ol | 90 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-methoxyphenyl)-2-(methoxymethyl)but-3-en-1-ol | 82 |
| 4 | Cinnamaldehyde | 1-styryl-2-(methoxymethyl)but-3-en-1-ol | 75 |
| 5 | Cyclohexanone | 1-(2-methoxyallyl)cyclohexan-1-ol | 78 |
| 6 | Acetophenone | 2-phenyl-1-(methoxymethyl)but-3-en-2-ol | 70 |
Yields are approximate and may vary depending on specific reaction conditions and purification methods.
Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for rational optimization and troubleshooting.
Dehydrobromination: An E2 Elimination Pathway
The formation of 3-bromo-2-methoxypropene from 1,3-dibromo-2-methoxypropane proceeds via a classical E2 (elimination, bimolecular) mechanism. The strong base (B:) abstracts a proton from the carbon atom adjacent (β) to one of the bromine atoms. Simultaneously, the C-H bond breaks, a new π-bond forms between the α and β carbons, and the bromide ion departs as the leaving group.
Indium-Mediated Allylation: Formation of the Organoindium Reagent
The reaction of 3-bromo-2-methoxypropene with indium metal results in the formation of an organoindium reagent. In organic solvents, this is believed to be an allylindium(III) sesquihalide (R₃In₂X₃). This species exists in equilibrium with other organoindium halides.[4] The reaction is thought to proceed via oxidative addition of the allyl bromide to the indium metal surface.
The allylindium reagent then reacts with the carbonyl carbon of the electrophile, typically through a six-membered cyclic transition state, to afford the homoallylic alcohol after aqueous workup.
Conclusion and Future Outlook
The indium-mediated allylation using reagents derived from 1,3-dibromo-2-methoxypropane offers a reliable and efficient method for the synthesis of 2-methoxy-substituted homoallylic alcohols. These products are versatile intermediates that can be further elaborated, for instance, by hydrolysis of the enol ether to reveal a β-hydroxy ketone. The operational simplicity, functional group tolerance, and the value of the resulting products make this methodology a powerful tool for researchers in organic synthesis and drug development. Future research may focus on the development of enantioselective variants of this reaction to further enhance its synthetic utility.
References
-
Paquette, L. A., & Mitzel, T. M. (1996). Indium-mediated allylation of aldehydes, ketones and sulfonimines with 2-(alkoxy)allyl bromides. Tetrahedron Letters, 37(39), 6985-6988. [Link]
-
Li, C. J., & Chan, T. H. (1997). Organic reactions in aqueous media with a focus on carbon-carbon bond formations. Chemical Reviews, 97(4), 1131-1172. [Link]
-
Yadav, J. S., Reddy, B. V. S., & Reddy, G. S. (2000). Indium-mediated organic reactions. Tetrahedron, 56(49), 9475-9498. [Link]
-
Cook, G. R. (2016). Indium-Mediated Stereoselective Allylation. Accounts of Chemical Research, 49(10), 2246–2256. [Link]
- Google Patents. (2015). Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
-
MDPI. (2022). Indium-Mediated Allylation. In Encyclopedia. [Link]
-
Beilstein Journals. (2014). Indium-mediated allylation in carbohydrate synthesis: A short and efficient approach towards higher 2-acetamido-2-deoxy sugars. Beilstein Journal of Organic Chemistry, 10, 2194-2200. [Link]
-
RUA. (2021). Indium-mediated allylation of carbonyl compounds in deep eutectic solvents. [Link]
-
Saskatchewan Open Education Resources. (n.d.). 12.6. Reaction: Elimination of H-X (Dehydrohalogenation). In Introduction to Organic Chemistry. [Link]
-
Dominican University. (n.d.). Experiment 10 DEHYDROBROMINATION. [Link]
Sources
- 1. BJOC - Indium-mediated allylation in carbohydrate synthesis: A short and efficient approach towards higher 2-acetamido-2-deoxy sugars [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Indium-mediated allylation of aldehydes, ketones and sulfonimines with 2-(alkoxy)allyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]
- 6. bingol.edu.tr [bingol.edu.tr]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Zinc-Mediated Reduction of 1,3-Dibromo-2-methoxypropane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for improving the yield and reproducibility of the zinc-mediated reduction of 1,3-dibromo-2-methoxypropane to its corresponding alkene, 2-methoxypropene. Our focus is on elucidating the causal factors behind common experimental challenges and providing field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the reaction, providing a foundational understanding for further optimization.
Q1: What is the primary goal and product of this reaction? The reaction is a reductive elimination (or dehalogenation) of a vicinal dihalide. Zinc metal donates two electrons, removing the two bromine atoms and forming a new carbon-carbon double bond. The primary product is 2-methoxypropene, with zinc bromide (ZnBr₂) as the inorganic byproduct.
Q2: My reaction is completely inert and fails to start. What is the most likely cause? The most common reason for reaction failure is an inactive zinc surface. Commercial zinc dust or powder is typically coated with a passivating layer of zinc oxide, which prevents it from reacting with the alkyl halide.[1] This oxide layer must be removed through an "activation" procedure to expose the fresh, reactive metal surface.[1][2]
Q3: Is this reaction sensitive to water or air? Yes, the reaction must be performed under strictly anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere). The reaction proceeds through an organozinc intermediate.[3][4] Like Grignard reagents, organozinc compounds are strong bases and will be rapidly quenched (protonated) by water or other protic sources, leading to reduced yield.[5][6]
Q4: What is the role of the solvent, and which should I choose? The solvent plays a crucial role in solvating and stabilizing the organozinc intermediate, facilitating its formation and subsequent reaction steps.[7] Polar aprotic solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are generally required.[7] THF is often the solvent of choice due to its good solvating properties and relative ease of removal.
Q5: I'm observing multiple products in my crude analysis. What are the common side reactions? Common byproducts include:
-
1-bromo-2-methoxypropane: Results from incomplete reaction where the organozinc intermediate is quenched by a proton source during workup before the second bromide can be eliminated.
-
Wurtz-type coupling products (dimers): Formed when two organozinc intermediates react with each other. This is more common at higher concentrations.[8]
-
2-methoxypropane: Occurs if the organozinc intermediate is protonated by residual water in the reaction mixture.[5]
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific problems encountered during the experiment.
Problem 1: Low or No Conversion of Starting Material
This issue almost always traces back to the reactivity of the zinc metal or suboptimal reaction conditions.
Cause A: Inactive Zinc Surface
The passivating zinc oxide layer effectively prevents the initial oxidative addition step, which is crucial for forming the organozinc reagent.[1][9]
Solution: Zinc Activation Activate the zinc immediately before use. Do not rely on "activated zinc" that has been stored for an extended period, as the reactive surface can re-oxidize.[10] Several methods are effective, each with distinct advantages.
| Table 1: Comparison of Common Zinc Activation Methods | | :--- | :--- | :--- | :--- | | Method | Reagents | Pros | Cons & Considerations | | Acid Wash | Dilute HCl (e.g., 2%) | Simple, effective, uses common lab reagents.[10] | Requires thorough washing to remove all acid and water; must be dried completely under vacuum. | | Iodine (I₂) & Heat | Catalytic I₂ | Activates the surface by etching and forming reactive zinc iodide.[1][2] | Iodine is corrosive; requires heating under vacuum. | | 1,2-Dibromoethane (DBE) | Catalytic DBE | Highly effective; DBE reacts to form ethylene gas and ZnBr₂, exposing a fresh surface.[9][11] | DBE is toxic and must be handled with care. | | TMSCl & DBE | Trimethylsilyl chloride, DBE | A very powerful activation method often used for preparing organozinc reagents for subsequent couplings.[9][12] | Reagents are moisture-sensitive. | | Rieke® Zinc | ZnCl₂, Lithium/Potassium | Produces highly reactive, finely divided zinc powder.[7][9] | Requires preparation of the reducing agent (e.g., lithium naphthalenide); more complex setup. |
Cause B: Inappropriate Solvent or Conditions
The choice of solvent and temperature dictates the solubility of intermediates and the reaction rate.
Solution: Optimize Solvent and Temperature
-
Ensure Anhydrous Solvent: Use freshly distilled solvent (e.g., THF over sodium/benzophenone) or high-purity anhydrous solvent from a commercial supplier.
-
Select Polar Aprotic Solvent: THF is the recommended starting point. If solubility or reactivity is an issue, consider more polar solvents like DMF, but be aware they have higher boiling points and can be harder to remove.
-
Gentle Heating: The reaction may require gentle heating (e.g., 40-50 °C) to initiate. An exotherm is often observed once the reaction begins, and the heat may need to be removed to maintain control.
Problem 2: Reaction Stalls After Initial Conversion
A common frustration is when the reaction starts but fails to proceed to completion, leaving significant amounts of starting material.
Cause: Zinc Surface Passivation by Organozinc Intermediate
The organozinc halide intermediate formed during the reaction can be poorly soluble and may precipitate onto the zinc surface, blocking further reaction.[7][13]
Solution: Use a Solubilizing Additive The addition of anhydrous lithium chloride (LiCl) is a highly effective strategy to overcome this issue. LiCl coordinates with the organozinc halide to form a soluble "ate" complex, which keeps it in solution and away from the metal surface, allowing the reaction to proceed.[7][9][13]
Workflow for Diagnosing and Solving Yield Issues
Caption: A troubleshooting decision tree for the zinc reduction.
Part 3: Optimized Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key stages of the experiment. Always perform these procedures under an inert atmosphere (N₂ or Ar) using oven-dried glassware.
Protocol 1: Zinc Activation via Acid Wash
This protocol is a reliable method using common laboratory reagents.[10]
-
Setup: In a round-bottom flask, add commercial zinc dust (e.g., 2.0 equivalents relative to the dibromide).
-
Acid Wash: Add 2% aqueous HCl and stir vigorously for 5-10 minutes. The zinc surface should become bright and silvery as the oxide layer is removed.[10]
-
Quench & Wash: Stop stirring, allow the zinc to settle, and carefully decant the acidic solution.
-
Water Wash: Wash the zinc powder by adding deionized water, stirring, settling, and decanting. Repeat this process four times to ensure all acid is removed.
-
Solvent Wash: Sequentially wash the zinc with ethanol (2x), acetone (1x), and finally anhydrous diethyl ether (2x). Perform these washes quickly to minimize re-exposure to air.[10]
-
Drying: Transfer the zinc to a vacuum oven and dry thoroughly at 80-90 °C for at least 1 hour.
-
Storage & Use: Cool the activated zinc under vacuum and use it immediately for the best results.
Protocol 2: In-Situ Zinc Activation and Reduction
This protocol combines activation and reaction in a single pot, using LiCl for enhanced performance.[1][9][14]
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel (all under an inert atmosphere), add zinc dust (2.2 equiv) and anhydrous lithium chloride (1.1 equiv).
-
Drying: Gently heat the flask with a heat gun under a strong vacuum for 5-10 minutes to remove any adsorbed moisture from the salts, then cool to room temperature and backfill with inert gas.
-
Activation: Add a small crystal of iodine (I₂) (e.g., ~1-2 mol%). The surface of the zinc may darken.
-
Solvent Addition: Add anhydrous THF via cannula.
-
Substrate Addition: Dissolve 1,3-dibromo-2-methoxypropane (1.0 equiv) in anhydrous THF and add it to the dropping funnel.
-
Reaction Initiation: Gently warm the stirred zinc suspension to ~40 °C.
-
Controlled Addition: Add the substrate solution dropwise from the funnel to the zinc suspension over 1-2 hours. A slow, controlled addition is critical to maintain a manageable reaction temperature and minimize the instantaneous concentration of the organozinc intermediate, thereby suppressing dimerization side reactions.
-
Reaction Completion: After the addition is complete, maintain the reaction at 40-50 °C and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation.
Experimental Workflow Visualization
Caption: A streamlined workflow for the optimized reduction protocol.
Part 4: Mechanistic Insights
The reaction proceeds via a two-step mechanism involving an organozinc intermediate. Understanding this pathway is key to rational troubleshooting.
-
Oxidative Addition: A single zinc atom inserts into one of the carbon-bromine bonds. This is a two-electron oxidation of Zn(0) to Zn(II) and is typically the rate-limiting step, highly dependent on the zinc's surface activity.[3][4]
-
Intramolecular Elimination: The resulting organozinc intermediate undergoes a rapid intramolecular E2-like elimination. The carbon-zinc bond facilitates the expulsion of the second bromide anion, forming the C=C double bond and inorganic zinc bromide (ZnBr₂).
Reaction Mechanism Diagram
Caption: The two-step mechanism of zinc-mediated dehalogenation.
References
-
Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. The Journal of Organic Chemistry. [Link][7][13]
-
Synthesis and reactions of (E)- and (Z)-1,3-dibromo-2-methoxypropene. PubMed. [Link]
-
Modified Clemmensen. Organic Syntheses Procedure. [Link][10]
-
Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. PMC. [Link][2]
-
ChemInform Abstract: Synthesis and Reactions of (E)- and (Z)-1,3-Dibromo-2-methoxypropene. ResearchGate. [Link]
-
Dehalogenation of vicinal dihalides. Chemistry Stack Exchange. [Link][3]
-
Zinc Promoted Cross‐Electrophile Sulfonylation to Access Alkyl–Alkyl Sulfones. PMC - NIH. [Link]
-
Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane. Patsnap. [Link]
-
A facile and efficient reagent system for reduction of organic halides. TSI Journals. [Link][5]
-
Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. PMC. [Link]
-
Alkyl halides on reduction with Zn-Cu couple and alcohol give. Allen. [Link][8]
-
Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. PMC. [Link]
- Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
-
Grignard Reaction. Beyond Benign. [Link]
-
Reaction of vicinal dihalide with zinc. YouTube. [Link]
-
Reaction mechanism for reduction of alkyl halide to alkane. Chemistry Stack Exchange. [Link]
-
The increasing order of reduction of alkyl halides with zinc. Testbook. [Link]
-
Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. RSC Publishing. [Link]
-
REDUCTION OF ALKYL HALIDE. YouTube. [Link]
-
Organozinc compound. L.S.College, Muzaffarpur. [Link]
-
1,3-Dibromopropane reacts with metallic zinc to form. Toppr. [Link]
-
Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides. Beilstein Journals. [Link][14]
-
Recent Advances of the Halogen–Zinc Exchange Reaction. ResearchGate. [Link]
-
Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. ResearchGate. [Link]
-
Zinc-based materials for electrocatalytic reduction reactions: progress and prospects. RSC Publishing. [Link]
-
Synthesis of Trimeric Organozinc Compounds and their Subsequent Reaction with Oxygen. Wiley Online Library. [Link]
-
Recent Advances of the Halogen–Zinc Exchange Reaction. PMC - NIH. [Link]
-
Recent Advances of the Halogen–Zinc Exchange Reaction. ResearchGate. [Link]
-
Mechanism for perparation of alkyne by action of Zinc on Tetrahalogen. Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. tsijournals.com [tsijournals.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. allen.in [allen.in]
- 9. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides [beilstein-journals.org]
Technical Support Center: Stability of 1,3-Dibromo-2-methoxypropane Under Basic Conditions
Executive Summary & Chemical Behavior
1,3-Dibromo-2-methoxypropane is a bifunctional electrophile primarily used as a "C3" building block for synthesizing methoxy-substituted cyclopropanes and cyclobutanes. Its stability under basic conditions is governed by a kinetic competition between nucleophilic substitution (
While the compound is stable in neutral organic solvents, the introduction of a base triggers rapid degradation pathways if conditions are not rigorously controlled. The presence of the methoxy group at the C2 position activates the adjacent protons, making the molecule susceptible to dehydrobromination, yielding 3-bromo-2-methoxypropene (a masked acetonyl bromide).
Core Reactivity Matrix
| Condition | Dominant Mechanism | Product Outcome |
| Strong/Bulky Base (e.g., | E2 Elimination | 3-Bromo-2-methoxypropene (Vinyl bromide) |
| Active Nucleophile (e.g., Malonate anion) | Methoxy-substituted cyclopropanes | |
| Aqueous Hydroxide (e.g., NaOH) | Hydrolysis | 1,3-Dihydroxy-2-methoxypropane (or epoxides) |
| Reductive Metal (e.g., Zn/EtOH) | 1,3-Elimination | Methoxycyclopropane |
Troubleshooting Guides (FAQ)
Category A: Degradation & Side Reactions
Q1: I am attempting an alkylation, but my starting material disappears rapidly without forming the desired product. What is happening?
Diagnosis: You are likely observing E2 elimination .
Explanation: The proton at the C2 position (methine) is
-
Pre-generate the Nucleophile: Ensure your nucleophile (e.g., diethyl malonate) is fully deprotonated by the base before adding the 1,3-dibromo-2-methoxypropane.
-
Temperature Control: Conduct the addition at 0°C or -10°C . Elimination has a higher activation energy than substitution; lower temperatures favor the
pathway. -
Order of Addition: Add the electrophile (1,3-dibromo-2-methoxypropane) to the nucleophile solution, not vice versa.
Q2: Can I use aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) as the base?
Diagnosis: High risk of hydrolysis.
Explanation: Hydroxide ions are potent nucleophiles in aqueous media. They will displace the bromide ions via
-
Switch to Anhydrous Conditions: Use bases like NaH, LiHMDS, or alkoxides in dry polar aprotic solvents (THF, DMF, DMSO).
-
Phase Transfer Catalysis (PTC): If you must use aqueous base, employ a PTC (e.g., TBAB) and a non-polar organic solvent (DCM, Toluene) to keep the reaction in the organic phase, minimizing contact with water.
Q3: My NMR shows new peaks in the alkene region (4.0–4.5 ppm). Is this my product? Diagnosis: This confirms elimination has occurred. Explanation: The vinyl protons of the side product, 3-bromo-2-methoxypropene, typically appear as two singlets or narrow multiplets in the 4.0–4.5 ppm range (characteristic of a terminal vinyl ether). Action:
-
Quantify the ratio of vinyl peaks to the methoxy singlet (~3.4 ppm).
-
If elimination is the major pathway, switch to a "softer" base (e.g., Carbonates like
or ) if the nucleophile acidity permits.
Experimental Protocols
Protocol A: Optimized Cycloalkylation (Minimizing Elimination)
Use this protocol when synthesizing cyclopropanes or bridging rings.
-
Nucleophile Formation:
-
To a flame-dried flask under Argon, add NaH (2.2 equiv) washed with hexanes.
-
Suspend in anhydrous DMF or THF (0.2 M).
-
Cool to 0°C .
-
Add the active methylene compound (e.g., diethyl malonate, 1.0 equiv) dropwise. Stir at 0°C -> RT for 30 mins until
evolution ceases.
-
-
Electrophile Addition:
-
Cool the anion solution back to -10°C .
-
Dissolve 1,3-dibromo-2-methoxypropane (1.1 equiv) in a minimal amount of anhydrous solvent.
-
Add the electrophile solution slowly (over 30-60 mins) via syringe pump. Slow addition keeps the concentration of the electrophile low relative to the nucleophile, favoring substitution.
-
-
Reaction & Quench:
-
Allow to warm to RT slowly. Monitor by TLC/GC.
-
Quench with saturated
at 0°C.
-
Protocol B: Controlled Elimination (Synthesis of 2-Methoxyallyl Bromide)
Use this protocol if the "degradation" product is actually your target (Masked Acetonyl Bromide).
-
Setup: Dissolve 1,3-dibromo-2-methoxypropane (1 equiv) in anhydrous THF .
-
Base Addition: Add Potassium tert-butoxide (
-BuOK) (1.1 equiv) at 0°C . The bulky base disfavors substitution. -
Workup: After 1-2 hours, filter off the KBr salts and concentrate. The product, 3-bromo-2-methoxypropene , is an oil that can be distilled (carefully, it is lachrymatory).
Mechanistic Visualization
The following diagram illustrates the divergent pathways based on reaction conditions.
Caption: Divergent reaction pathways for 1,3-dibromo-2-methoxypropane. Red path indicates elimination (instability); Green path indicates successful alkylation.
References
-
BenchChem. Cyclopropyl Methyl Ether & 1,3-Dibromo-2-methoxypropane Technical Data. Retrieved from .
-
Casy, A. F., & Ison, R. R. (1970). Tetrahydropyranyl protecting group.[1] II. 3-Bromo-2-(tetrahydropyran-2-yloxy)propene, a masked acetonyl bromide.[1][2] Canadian Journal of Chemistry, 48(6), 1011-1013. Link
-
GuideChem. 1,3-Dibromo-2-methoxypropane Safety & Properties. Retrieved from .
-
Google Patents. Method for synthesizing 1,3-dibromo-2,2-dimethoxypropane (Analogous Reactivity). Patent CN103044186B. Link.
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum of 1,3-Dibromo-2-Methoxypropane
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel and intermediary compounds is a critical checkpoint. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the 1H NMR spectrum of 1,3-dibromo-2-methoxypropane, presenting a robust experimental protocol and a comparative analysis with structurally related alternatives to provide a comprehensive understanding of its spectral features.
The Structural Uniqueness of 1,3-Dibromo-2-Methoxypropane
1,3-Dibromo-2-methoxypropane is a halogenated ether. Its structure presents a unique arrangement of protons that give rise to a characteristic 1H NMR spectrum. The molecule's asymmetry and the presence of two electronegative bromine atoms and a methoxy group are key determinants of the chemical shifts and coupling patterns observed in its spectrum. Understanding these features is paramount for its identification and for quality control in synthetic processes.
Experimental Protocol for 1H NMR Analysis
A reliable and reproducible 1H NMR spectrum is contingent upon meticulous sample preparation and data acquisition. The following protocol outlines a validated methodology for obtaining a high-quality spectrum of 1,3-dibromo-2-methoxypropane.
Step-by-Step Experimental Workflow
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of 1,3-dibromo-2-methoxypropane.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3), in a clean, dry NMR tube.[1] CDCl3 is a common choice due to its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.
-
Ensure the sample is completely dissolved. If any solid particulates are present, filter the solution through a small plug of glass wool into the NMR tube to prevent distortion of the magnetic field homogeneity.[2]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquire the 1H NMR spectrum using a standard one-pulse sequence.
-
Set the spectral width to a range that encompasses all expected proton signals (e.g., 0-10 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio; for a moderately concentrated sample, 16 to 64 scans are typically sufficient.
-
Employ a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons giving rise to each peak.
-
Below is a visual representation of the experimental workflow:
Caption: Experimental workflow for 1H NMR analysis.
Predicted 1H NMR Spectrum of 1,3-Dibromo-2-Methoxypropane
Based on fundamental NMR principles, the 1H NMR spectrum of 1,3-dibromo-2-methoxypropane is predicted to exhibit three distinct signals. The electronegativity of the bromine and oxygen atoms will significantly influence the chemical shifts of the neighboring protons.
The molecular structure and the different proton environments are illustrated below:
Caption: Proton environments in 1,3-dibromo-2-methoxypropane.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H(a) | ~3.6 - 3.8 | Doublet of doublets (dd) | 4H | These protons are on the carbons adjacent to the highly electronegative bromine atoms, causing a significant downfield shift. They are diastereotopic and will be split by the H(b) proton. |
| H(b) | ~3.9 - 4.1 | Quintet or multiplet | 1H | This proton is deshielded by both the adjacent oxygen atom of the methoxy group and the two bromine atoms on the neighboring carbons. It will be split by the four H(a) protons. |
| H(c) | ~3.4 | Singlet | 3H | These protons are on the methyl group of the methoxy moiety. They are shielded relative to the other protons and appear as a singlet as there are no adjacent protons to couple with. |
Comparative Analysis with Alternative Compounds
To better understand the spectral features of 1,3-dibromo-2-methoxypropane, a comparison with structurally similar molecules is invaluable.
1,3-Dichloro-2-methoxypropane
Replacing the bromine atoms with chlorine, another electronegative halogen, provides a close comparison. The 1H NMR spectrum of 1,3-dichloropropane shows protons on the chlorinated carbons at approximately 3.65-3.80 ppm and the central CH2 protons at around 2.20 ppm.[3] In 1,3-dichloro-2-methoxypropane, we would expect a similar downfield shift for the protons adjacent to the chlorine atoms. The methoxy and the central methine protons would also show characteristic signals. The slightly higher electronegativity of chlorine compared to bromine might lead to marginally more deshielded adjacent protons.
2-Methoxypropane (Isopropyl methyl ether)
This compound lacks the halogen atoms, allowing for a clear observation of the effect of the bromine substituents. The 1H NMR spectrum of 2-methoxypropane displays a doublet for the six equivalent methyl protons, a septet for the single methine proton, and a singlet for the methoxy protons.[4] The absence of the strongly electron-withdrawing bromine atoms in 2-methoxypropane results in its protons being significantly more shielded (appearing at higher field/lower ppm) compared to their counterparts in 1,3-dibromo-2-methoxypropane.
| Compound | Protons on C1 and C3 | Proton on C2 | Methoxy Protons |
| 1,3-Dibromo-2-methoxypropane (Predicted) | ~3.6 - 3.8 ppm (dd) | ~3.9 - 4.1 ppm (quintet/multiplet) | ~3.4 ppm (s) |
| 1,3-Dichloropropane | ~3.65 - 3.80 ppm (t) | ~2.20 ppm (quintet) | N/A |
| 2-Methoxypropane | ~1.1 ppm (d) (as CH3) | ~3.6 ppm (septet) | ~3.2 ppm (s) |
This comparative data clearly demonstrates the significant deshielding effect of the bromine atoms on the protons of the propane backbone.
Conclusion
The 1H NMR spectrum of 1,3-dibromo-2-methoxypropane is characterized by three distinct sets of signals, with their chemical shifts and multiplicities being a direct consequence of the molecule's structure and the electronic effects of its substituents. By following a rigorous experimental protocol, a high-quality spectrum can be obtained for accurate structural verification. Furthermore, a comparative analysis with related compounds, such as 1,3-dichloropropane and 2-methoxypropane, provides invaluable context for interpreting the spectrum and understanding the influence of the bromo and methoxy functional groups on proton chemical shifts. This guide serves as a comprehensive resource for researchers working with this and similar compounds, facilitating confident structural elucidation and quality assessment.
References
-
Advanced Organic Chemistry: 1 H NMR spectrum of 2-methoxypropane. Available at: [Link]
-
NMR Sample Preparation - University of Ottawa. Available at: [Link]
-
How to Get a Good 1H NMR Spectrum - University of Rochester. Available at: [Link]
-
Sample preparation for NMR measurements and points to keep in mind - JEOL. Available at: [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
NMR sample preparation - EPFL. Available at: [Link]
-
NMR data acquisition - Nature. Available at: [Link]
-
Describe the 1H and 13C NMR spectra you expect for the given compound. ClCH2CH2CH2Cl | Homework.Study.com. Available at: [Link]
-
1H NMR spectrum of 2-methoxypropane - Doc Brown. Available at: [Link]
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. homework.study.com [homework.study.com]
- 4. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Guide: Infrared (IR) Spectroscopy of Methoxy Groups in Brominated Ethers
Executive Summary: The Diagnostic Challenge
In the development of pharmaceuticals and advanced materials (such as flame retardants), the methoxy group (-OCH₃) often serves as a critical solubility handle or a specific binding motif. However, when this group is present in brominated ethers —common in flame retardants (PBDEs) and as intermediates in organic synthesis—its identification becomes non-trivial.
The high electronegativity and mass of bromine atoms induce both inductive effects and steric inhibition of resonance , subtly shifting the vibrational frequencies of the ether linkage. This guide compares the IR spectral performance of methoxy groups in brominated environments against non-brominated analogs, evaluating IR spectroscopy's utility versus alternative techniques like NMR.
Mechanistic Insight: How Bromine Alters the Spectrum
To accurately interpret the IR spectrum of a brominated ether, one must understand the competing physical forces at play. The methoxy group is not a static entity; its vibrational modes are coupled to the aromatic ring.
The "Tug-of-War" Effect
-
Electronic Induction (Blue Shift): Bromine is electronegative ($ \chi \approx 2.96 $). In para-substituted systems (e.g., 4-bromoanisole), it withdraws electron density from the ring, potentially stiffening the $ \text{C}_{\text{aryl}}\text{-O} $ bond and shifting the asymmetric stretch to a higher frequency.
-
Steric Inhibition of Resonance (Red Shift): In ortho-substituted systems (e.g., 2,4,6-tribromoanisole), bulky bromine atoms force the methoxy group out of the aromatic plane. This breaks the $ p-\pi $ conjugation between the oxygen lone pair and the ring, reducing the $ \text{C}_{\text{aryl}}\text{-O} $ bond order from partial double to single. This results in a frequency decrease (red shift).
-
Mass Effect: The heavy bromine atom (79.9 amu) acts as a dampener, significantly altering ring deformation vibrations in the fingerprint region ($ <1000 \text{ cm}^{-1} $).
Comparative Analysis: Spectral Signatures
The following data compares the vibrational signatures of a standard methoxy ether (Anisole) against its brominated derivatives.
Table 1: Characteristic IR Peak Shifts (Experimental & Predicted)
| Functional Mode | Anisole (Standard) | 4-Bromoanisole (Electronic Effect) | 2,4,6-Tribromoanisole (Steric Effect) | Diagnostic Note |
| $ \text{C}{\text{aryl}}\text{-O-C} $ Asym. Stretch | $ 1249 \text{ cm}^{-1} $ (Strong) | $ \sim 1250 \text{ cm}^{-1} $ (Strong) | $ 1200\text{-}1230 \text{ cm}^{-1} $ (Med/Strong) | Primary Diagnostic: Steric crowding lowers frequency due to loss of resonance. |
| $ \text{C}{\text{aryl}}\text{-O-C} $ Sym. Stretch | $ 1040 \text{ cm}^{-1} $ | $ 1035\text{-}1045 \text{ cm}^{-1} $ | $ \sim 1020 \text{ cm}^{-1} $ | Less sensitive to substitution; good confirmation band. |
| $ \text{C-H} | $ 2835 \text{ cm}^{-1} $ | $ 2830\text{-}2840 \text{ cm}^{-1} $ | $ 2850\text{-}2900 \text{ cm}^{-1} $ | Often obscured by bulk C-H; look for "shoulder" peaks. |
| $ \text{C-Br} $ Stretch | Absent | $ 500\text{-}700 \text{ cm}^{-1} $ | $ 500\text{-}700 \text{ cm}^{-1} $ (Multiple bands) | Fingerprint: The definitive proof of bromination. |
| Aromatic Subst.[1][2][3][4][5] Pattern | $ 750, 690 \text{ cm}^{-1} $ (Mono) | $ 800\text{-}850 \text{ cm}^{-1} $ (Para) | $ 850\text{-}900 \text{ cm}^{-1} $ (Isolated H) | Critical for distinguishing isomers. |
Key Insight: In 4-bromoanisole, the C-O peak position is virtually unchanged because the inductive effect is counterbalanced by resonance. In 2,4,6-tribromoanisole (TBA), the peak shifts to a lower wavenumber because the methoxy group is physically twisted out of alignment, weakening the bond.
Performance Comparison: IR vs. Alternatives
Is IR the best tool for this specific analysis?
| Feature | FTIR Spectroscopy | 1H-NMR Spectroscopy | GC-MS |
| Methoxy Specificity | High (Distinct C-O stretch) | Very High (Distinct singlet @ 3.8 ppm) | Medium (Fragment ions M-31, M-15) |
| Isomer Resolution | Medium (Fingerprint region complex) | High (Coupling constants define positions) | High (Retention time + fragmentation) |
| Sample State | Solid, Liquid, Film (Versatile) | Requires deuterated solvent | Requires volatility |
| Speed/Cost | Fast / Low Cost | Slow / High Cost | Slow / Medium Cost |
| Best For: | Rapid Screening & QC | Structure Elucidation | Trace Quantitation |
Experimental Protocol: Self-Validating FTIR Workflow
This protocol ensures reproducible data collection for brominated ethers, which may be viscous liquids or low-melting solids.
Step 1: Instrument Setup
-
Mode: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for brominated ethers to avoid halogen exchange or moisture bands.
-
Crystal: Diamond or ZnSe (Diamond is resistant to scratching from crystalline brominated solids).
-
Resolution: $ 4 \text{ cm}^{-1} $.
-
Scans: 32 (Screening) or 64 (Publication).
Step 2: Sample Preparation & Acquisition
-
Blank: Clean crystal with isopropanol. Collect background spectrum.
-
Deposition: Apply 1-2 mg of sample.
-
Liquid: Cover the crystal surface completely.
-
Solid: Apply high pressure using the anvil to ensure optical contact (critical for observing the weak C-Br bands in the fingerprint region).
-
-
Acquisition: Collect spectrum from $ 4000\text{-}400 \text{ cm}^{-1} $.
Step 3: Data Validation (The "Rule of Three")
A positive identification of a methoxy group in a brominated ether requires the simultaneous presence of three signals:
-
The Anchor: Strong C-O asymmetric stretch ($ 1200\text{-}1260 \text{ cm}^{-1} $).
-
The Modifier: C-Br stretch bands ($ 500\text{-}700 \text{ cm}^{-1} $).
-
The Confirmation: C-H stretching shoulder ($ \sim 2840 \text{ cm}^{-1}
3200\text{-}3600 \text{ cm}^{-1} $).
Visualizations
Diagram 1: Spectral Logic Flow
This decision tree guides the researcher through the interpretation of the spectrum.
Caption: Logic flow for distinguishing brominated ethers from phenols and non-halogenated analogs using IR markers.
Diagram 2: Mechanistic Shift (Resonance vs. Steric)
Visualizing why the frequency shifts occur.
Caption: Comparison of electronic vs. steric effects on the C-O stretching frequency in brominated anisoles.
References
-
Specac Ltd. Interpreting Infrared Spectra. Retrieved from
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Retrieved from
-
National Institute of Standards and Technology (NIST). Phenol, 2,4,6-tribromo- IR Spectrum. Retrieved from
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from
-
BenchChem. Avoiding Over-Bromination in Anisole Reactions. Retrieved from
Sources
- 1. 2,4,6-Tribromoanisole | C7H5Br3O | CID 11839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
